Sucrose hexastearate
Description
Sucrose hexastearate is a synthetic glycolipid derived from sucrose, where six stearic acid (C18:0) moieties are esterified to the sugar backbone. This compound belongs to the class of saccharide esters, which are widely used in cosmetics, pharmaceuticals, and food industries due to their emulsifying, stabilizing, and bioactive properties. The esterification degree and fatty acid chain length critically influence its physicochemical behavior, including hydrophile-lipophile balance (HLB), solubility, and biological activity .
Properties
CAS No. |
94139-18-1 |
|---|---|
Molecular Formula |
C120H226O17 |
Molecular Weight |
1941.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C120H226O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-108(122)129-104-107-115(132-110(124)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)118(135-113(127)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)120(136-107,105-130-109(123)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)137-119-117(134-112(126)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)116(114(128)106(103-121)131-119)133-111(125)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h106-107,114-119,121,128H,7-105H2,1-6H3/t106-,107-,114-,115-,116+,117-,118+,119-,120+/m1/s1 |
InChI Key |
MCBJHHACKTVXNI-WDTUOMDDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose hexastearate can be synthesized through the esterification of sucrose with stearic acid. This process typically involves the use of chemical or enzymatic catalysts to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of solvents to enhance the solubility of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical catalysts and high-pressure reactors to achieve high yields. The process may also include purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Key Reaction Pathways
-
Transesterification : Sucrose reacts with triglycerides (e.g., stearin) in the presence of basic catalysts like sodium methoxide .
-
Direct Esterification : Molten sucrose is treated with stearic acid methyl esters under catalytic conditions (e.g., sodium methoxide or DMF) .
| Reagent/Condition | Role | Outcome |
|---|---|---|
| Sodium methoxide | Catalyst | Facilitates transesterification |
| DMF | Solvent | Enhances reaction efficiency |
| Stearic acid methyl ester | Acylating agent | Introduces stearate groups |
Hydrolysis of Sucrose Hexastearate
This compound undergoes hydrolysis under acidic or enzymatic conditions. In vitro studies show that sucrose esters are hydrolyzed by intestinal homogenates, with varying degrees of cleavage depending on the ester’s structure and substitution .
Mechanism and Products
-
Enzymatic Hydrolysis : Lipases or esterases cleave ester bonds, releasing stearic acid and sucrose .
-
Acidic Hydrolysis : Exposure to aqueous acid (e.g., HCl) leads to partial or complete de-esterification, forming mono- or di-stearate derivatives .
| Condition | Primary Products | Yield/Selectivity |
|---|---|---|
| Intestinal homogenates | Stearic acid + sucrose | ~40–60% hydrolysis |
| Methanolic HCl | Mono-/di-stearate derivatives | Selective deacetylation |
Epoxidation and Oxidative Reactions
While direct epoxidation of this compound is not explicitly documented, related sucrose derivatives undergo epoxidation via nucleophilic substitution. For example, tosylated sucrose derivatives react with sodium methoxide to form epoxides .
Plausible Reaction Pathways
-
Nucleophilic Attack : Methoxide ion attacks tosylated hydroxyl groups, leading to epoxide formation after elimination .
-
Oxidation : Primary hydroxyl groups may oxidize to ketones or aldehydes under strong oxidizing agents (e.g., KMnO₄).
| Reagent | Reaction Type | Product |
|---|---|---|
| Sodium methoxide | Epoxidation | 3',4'-Epoxide derivatives |
| KMnO₄ | Oxidation | Ketones/aldehydes |
Halogenation Reactions
This compound may undergo halogenation at remaining hydroxyl groups (if any) or via mesyl halide reagents. Mesyl chloride (MsCl) with DMF selectively replaces hydroxyls with halogens (Cl, Br) .
Reaction Specificity
-
Primary Hydroxyls : Preferentially react with MsCl/DMF to form chlorides or bromides .
-
Secondary Hydroxyls : Less reactive but may react under forcing conditions .
| Reagent | Product | Reactivity Order |
|---|---|---|
| Mesyl chloride–DMF | Chloro/bromo derivatives | 6 > 6' > 4 > 1' |
Analytical Characterization
This compound is analyzed using supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS). This method separates mono- to tetra-esters within 15 minutes, with sodium adducts ([M+Na]+) as dominant ions .
SFC/MS Key Features
-
Separation : Silica gel reversed-phase column with modifier gradients .
-
Detection : MS/MS identifies fragment ions (e.g., m/z 735 for hexose elimination) .
| Parameter | Detail |
|---|---|
| Column | YMC-Pack CN |
| Run Time | 15 minutes |
| Fragmentation | CID (collision-induced dissociation) |
Scientific Research Applications
Pharmaceutical Applications
Controlled Release Agents
Sucrose hexastearate has been investigated for its role as a controlled release agent in pharmaceutical formulations. A study demonstrated that incorporating sucrose esters into matrix tablets improved their tableting properties and sustained drug release rates. The hydrophilic-lipophilic balance (HLB) of the sucrose esters significantly influenced the release mechanism of drugs such as metoprolol tartrate, enhancing the plasticity and compressibility of the tablets while promoting sustained drug release through gelation processes .
Emulsifying Properties
In pharmaceutical formulations, this compound serves as an effective emulsifier. Its ability to stabilize oil-in-water emulsions makes it suitable for various topical and oral dosage forms. The compound's low toxicity profile further supports its use in sensitive applications .
Food Industry Applications
Emulsifier in Food Products
this compound is widely utilized as an emulsifying agent in the food industry. It is recognized as a "generally recognized as safe" (GRAS) substance and is employed in a variety of products, including bakery items, confectionery, dairy products, and beverages. Its effectiveness in creating stable emulsions with desirable mouthfeel attributes makes it a preferred choice for food manufacturers .
Quality Improvement in Food Processing
Research indicates that the addition of sucrose stearate can enhance the quality of food products by improving texture and stability. For instance, it has been shown to improve the quality of margarine by providing better emulsion stability and texture .
Cosmetic Applications
Stabilizer in Cosmetic Formulations
In cosmetics, this compound functions as a stabilizer and emulsifier. Its ability to blend oil and water phases effectively allows for the formulation of creams and lotions with improved texture and stability. The compound's safety profile makes it suitable for use in personal care products .
Analytical Methods for Estimation
Gas Chromatography Techniques
Several analytical methods have been developed to estimate sucrose esters, including this compound, in food products. Gas chromatography coupled with mass spectrometry (GC-MS) has been employed to analyze the composition of these esters in various food matrices, providing insights into their concentration and distribution within products .
Case Studies
Mechanism of Action
The mechanism of action of sucrose hexastearate is primarily based on its surfactant properties. The compound has both hydrophilic (sucrose) and lipophilic (stearic acid) components, allowing it to reduce the surface tension between water and oil phases. This property enables it to form stable emulsions and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Maltose Hexastearate
Maltose hexastearate, a disaccharide ester analogous to sucrose hexastearate, exhibits distinct mitogenic and immunoadjuvant properties. Key findings include:
- Mitogenic Activity : Maltose hexastearate demonstrated strong mitogenic activity in spleen lymphocytes (Fischer rats and mice), outperforming maltose hexaoleate (C18:1) and maltose tetrapalmitate (C16:0) .
- Anti-Tumor Activity: In mammary adenocarcinoma models, maltose hexastearate showed comparable efficacy to sorbitol monopalmitate and maltose tetrapalmitate in prolonging survival times, though BCG (Bacillus Calmette-Guérin) was superior .
- Plaque-Forming Cell (PFC) Response : Maltose hexastearate enhanced the PFC response, a marker of antibody production, whereas maltose hexaoleate inhibited it .
Structural Insights : The stearate (saturated C18) chain in maltose hexastearate enhances stability and hydrophobic interactions, likely contributing to its superior bioactivity compared to unsaturated (oleate) or shorter-chain (palmitate) analogs .
Polyglyceryl Hexastearates
Polyglyceryl-5 and -6 hexastearates are glycerol-based esters with six stearate groups. Unlike this compound, these compounds feature a polyglycerol backbone, altering their HLB and applications:
- HLB Values : Sucrose distearate (two stearate groups) has an HLB of 3, suggesting this compound would be more lipophilic (HLB < 3). In contrast, polyglyceryl hexastearates, with a hydrophilic glycerol backbone, likely have higher HLB values, making them suitable for oil-in-water emulsions .
- Functional Differences : Polyglyceryl hexastearates are used in cosmetics as emulsifiers, while this compound’s applications may lean toward controlled drug delivery due to its mitogenic and adjuvant properties .
Sorbitan Esters (e.g., Sorbitan Tristearate)
Sorbitan tristearate, with three stearate groups, has an HLB of 2.1, making it more lipophilic than sucrose distearate (HLB 3). This compound, with six stearate groups, would exhibit even lower HLB, enhancing its affinity for lipid-rich systems. However, sorbitan esters are less bioactive in immunostimulation compared to sucrose or maltose derivatives .
Pentaerythritol/Dipentaerythritol Hexastearate
Used as a desensitizer in explosives (e.g., PETN), this compound shares the hexastearate functional group but differs in its polyol backbone. Its high molecular weight and stability make it suitable for industrial applications, contrasting with this compound’s biological roles .
Biological Activity
Sucrose hexastearate, a derivative of sucrose and stearic acid, is classified as a sucrose ester (E473) and has garnered attention for its potential biological activities and applications in various fields, particularly in food and cosmetic industries. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is formed by the esterification of sucrose with stearic acid, resulting in a compound that exhibits both hydrophilic and lipophilic properties. This unique structure allows it to function effectively as an emulsifier, stabilizer, and thickening agent in various formulations.
Biological Activity
-
Emulsifying Properties :
- This compound is widely used as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it valuable in the formulation of dressings, sauces, and dairy products. Research indicates that sucrose esters can enhance the texture and mouthfeel of food products while improving their shelf life .
- Safety and Toxicity :
-
Skin Penetration :
- This compound has been investigated for its ability to enhance skin penetration when used in topical formulations. Studies using elastic vesicles containing sucrose laurate demonstrated improved transport rates of active ingredients into the skin . This property is particularly relevant for cosmetic applications where effective delivery of active compounds is desired.
-
Biomarker for Sugar Intake :
- Recent studies have explored the use of urinary sucrose as a biomarker for total sugar intake, which indirectly relates to the biological activity of sucrose derivatives like hexastearate. The correlation between urinary sucrose levels and dietary sugar intake highlights the metabolic pathways involving sucrose and its derivatives .
Case Studies
- Food Industry Application : A study assessed the solubility characteristics of various sucrose esters, including hexastearate, in food matrices. Results showed that while some samples dissolved transparently in ethanol, others produced turbidity in water, indicating variability in emulsifying performance across different formulations .
- Cosmetic Formulations : In a clinical study evaluating the safety of saccharide esters in cosmetic products, this compound was included among other esters. The findings confirmed its safety profile when used at appropriate concentrations in topical applications .
Research Findings
Conclusions
This compound exhibits significant biological activity primarily through its emulsifying properties, safety profile, and potential for enhancing skin penetration. Its applications span across food products and cosmetics, making it a versatile compound with promising benefits. Ongoing research into its metabolic pathways and interactions within biological systems will further elucidate its role and efficacy in various applications.
Future Directions
Further research is warranted to explore:
- The long-term effects of this compound consumption on human health.
- Its potential interactions with other food additives or cosmetic ingredients.
- Optimization of formulations to maximize its beneficial properties while ensuring safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
